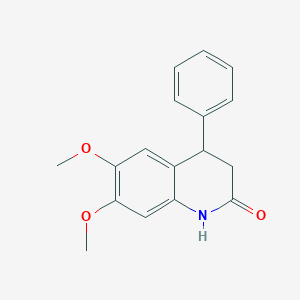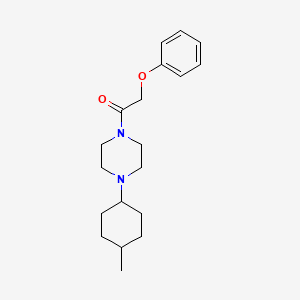
6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Patel et al. (2022) describe the synthesis of related compounds, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, using acetic acid mediated multicomponent synthesis. This method may offer insights into similar synthetic routes for 6,7-dimethoxy-4-phenyl-quinolinone derivatives (Patel et al., 2022).
Molecular Structure Analysis
- The molecular structure of related quinolinone derivatives has been analyzed using single-crystal XRD and DFT studies by Patel et al. (2022). Their findings on bond lengths, bond angles, and molecular geometry can be relevant for understanding the structural aspects of 6,7-dimethoxy-4-phenyl-quinolinone (Patel et al., 2022).
Chemical Reactions and Properties
- Yamaguchi et al. (1985) investigated 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a compound structurally similar to 6,7-dimethoxy-4-phenyl-quinolinone. Their work on its reactivity and fluorescence properties provides a basis for understanding potential chemical reactions of 6,7-dimethoxy-4-phenyl-quinolinone (Yamaguchi et al., 1985).
Physical Properties Analysis
- The research by Patel et al. (2022) on 2,4-dimethoxy-THPQs, similar to 6,7-dimethoxy-4-phenyl-quinolinone, covers Frontier Molecular Orbital (FMO) and Molecule Electrostatic Potential (MEP) analyses. These studies are crucial for understanding the physical properties like reactivity and electrostatic potential of 6,7-dimethoxy-4-phenyl-quinolinone (Patel et al., 2022).
Chemical Properties Analysis
- The study by Yamaguchi et al. (1985) also provides insights into the chemical properties of related quinolinone compounds, especially regarding their derivatization and fluorescence characteristics, which could be analogous to 6,7-dimethoxy-4-phenyl-quinolinone (Yamaguchi et al., 1985).
Aplicaciones Científicas De Investigación
Fluorescence Derivatization Reagent
"6,7-Dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" and its derivatives have been investigated as selective and highly sensitive fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. These compounds react with fatty acids to produce fluorescent esters, allowing for the sensitive detection of these acids. This application demonstrates the compound's utility in analytical chemistry for the detection and quantification of various substances (Yamaguchi et al., 1985).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" as a precursor or a key intermediate. For example, studies have involved the synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds, showcasing the chemical versatility and potential of this compound in creating new molecules with possible therapeutic applications (Hassan et al., 2017).
Antioxidant Properties
Some derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" have been synthesized and evaluated for their antioxidant activities. These studies have identified specific derivatives with higher antioxidant activities than standard antioxidants, suggesting potential applications in protecting against oxidative stress-related damage (Hassan et al., 2017).
Cytotoxicity and Inhibition of Tubulin Polymerization
Research into the cytotoxicity and inhibition of tubulin polymerization by derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" has revealed significant activities against human tumor cell lines. These findings indicate the potential of these compounds in the development of anticancer drugs, demonstrating the ability to disrupt critical cellular processes in cancer cells (Hour et al., 2000).
Metal-Free Cross-Dehydrogenative Coupling
The compound has been utilized in metal-free cross-dehydrogenative coupling processes to yield 3-aminoquinoxalinones. This application highlights the compound's role in facilitating reactions under ambient conditions, contributing to the development of more sustainable and efficient chemical synthesis methods (Gupta et al., 2017).
Cardiotonic Activity
Derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" have been synthesized and evaluated for cardiotonic activity, showing potential in the treatment of heart failure. These compounds exhibit a positive inotropic effect, increasing cardiac contractility without significantly affecting heart rate, indicating their therapeutic potential in cardiovascular diseases (Alabaster et al., 1989).
Propiedades
IUPAC Name |
6,7-dimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-13-12(11-6-4-3-5-7-11)9-17(19)18-14(13)10-16(15)21-2/h3-8,10,12H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHHPWTNUQOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)
![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)